molecular formula C39H54ClN5O7S B11931083 N-(azide-PEG4)-3

N-(azide-PEG4)-3

Cat. No.: B11931083
M. Wt: 772.4 g/mol
InChI Key: MHHLVWQRJSAVFX-UHFFFAOYSA-M
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Description

N-(azide-PEG4)-3 is an amine-reactive compound that is widely used in various fields of scientific research. It is known for its ability to derivatize primary amines of proteins or amine-coated polymer surfaces, facilitating the ligation to phosphine-modified molecules. The compound features an azide group, which is highly reactive and can participate in a variety of chemical reactions, making it a versatile tool in chemical biology and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions usually involve mild temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of N-(azide-PEG4)-3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization to remove any impurities .

Mechanism of Action

The mechanism of action of N-(azide-PEG4)-3 involves the reactivity of the azide group, which can participate in various chemical reactions. The azide group reacts with terminal alkynes or strained cyclooctynes to form stable triazole linkages through click chemistry. In Staudinger ligation, the azide group reacts with phosphine-labeled molecules to form stable amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in chemical biology and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(azide-PEG4)-3 is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in both click chemistry and Staudinger ligation makes it a valuable tool for a wide range of scientific applications. Additionally, its compatibility with various solvents and reaction conditions further enhances its utility in research and industrial settings .

Properties

Molecular Formula

C39H54ClN5O7S

Molecular Weight

772.4 g/mol

IUPAC Name

2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C39H54N5O7S.ClH/c1-39(2)33-11-7-8-12-34(33)43(18-21-47-26-29-50-28-25-46-20-17-41-42-40)37(39)15-5-4-6-16-38-44(35-13-9-10-14-36(35)52-38)19-22-48-27-30-51-32-31-49-24-23-45-3;/h4-16H,17-32H2,1-3H3;1H/q+1;/p-1

InChI Key

MHHLVWQRJSAVFX-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-]

Origin of Product

United States

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